molecular formula C8H10N2O2S B12683655 Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate CAS No. 71486-54-9

Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate

Cat. No.: B12683655
CAS No.: 71486-54-9
M. Wt: 198.24 g/mol
InChI Key: ZLXMVEDAFOUTEA-UHFFFAOYSA-N
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Description

Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate (CAS 71486-54-9) is a high-purity synthetic intermediate with a molecular formula of C8H10N2O2S and a molecular weight of 198.24 . This compound features a pyrrole ring, a carboxylate ester, and a critical thiocarboxamide group, making it a versatile heterocyclic building block for medicinal chemistry and organic synthesis . The thiocarboxamide group is a key reactive site for constructing diverse nitrogen-sulfur heterocycles and is valuable for creating novel molecular architectures in drug discovery programs . Its physical properties include a density of approximately 1.3 g/cm³ and a flash point of 159.6°C, which are important for safe handling and experimental planning . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to develop new pharmaceutical candidates, agrochemicals, and advanced materials.

Properties

CAS No.

71486-54-9

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

ethyl 2-carbamothioylpyrrole-1-carboxylate

InChI

InChI=1S/C8H10N2O2S/c1-2-12-8(11)10-5-3-4-6(10)7(9)13/h3-5H,2H2,1H3,(H2,9,13)

InChI Key

ZLXMVEDAFOUTEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC=C1C(=S)N

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate is generally approached through multi-step organic synthesis involving:

Starting Materials and Key Intermediates

  • Ethyl pyrrole-1-carboxylate derivatives serve as the core scaffold.
  • Introduction of the aminothioxomethyl group typically involves reaction with thiourea or related sulfur-nitrogen reagents.
  • Alkylation and substitution reactions on the pyrrole ring are used to install the desired functional groups.

Synthetic Routes

While direct literature specifically detailing the preparation of this compound is limited, related pyrrole derivatives and their functionalization provide insight into plausible methods:

Alkylation of Pyrrole-2-carboxylates
  • Pyrrole-2-carboxylates can be regioselectively alkylated at the nitrogen atom using alkyl bromoacetates in the presence of strong bases such as potassium tert-butoxide and phase transfer catalysts like tetrabutylammonium bromide in polar aprotic solvents (e.g., dimethylformamide).
  • This step yields 1,2,4-trisubstituted pyrroles, which can be further functionalized.
Introduction of Aminothioxomethyl Group
  • The aminothioxomethyl substituent can be introduced by reacting the pyrrole ester with thiourea or related aminothiocarbonyl reagents under controlled conditions.
  • This reaction typically involves nucleophilic attack on an activated carbonyl or halogenated intermediate on the pyrrole ring, forming the thiourea moiety.
Halogenation and Subsequent Functionalization
  • Halogenation of pyrrole esters (e.g., chlorination or fluorination) using reagents like N-chlorosuccinimide or Selectfluor can activate the ring for further substitution.
  • These halogenated intermediates can then be converted to aminothioxomethyl derivatives through nucleophilic substitution with thiourea derivatives.

Representative Reaction Conditions

Step Reagents/Conditions Yield/Notes
Alkylation of pyrrole nitrogen Alkyl bromoacetate, potassium tert-butoxide, tetrabutylammonium bromide, DMF, room temperature Yields 67-86% for related esters
Halogenation of pyrrole ester N-chlorosuccinimide or Selectfluor, dichloromethane or acetonitrile, 0 °C to room temperature Moderate yields (~61%) with crystallization
Aminothioxomethyl introduction Reaction with thiourea or aminothiocarbonyl reagents, reflux or controlled heating Specific yields not reported; requires optimization

Analytical and Research Findings

  • The purity and structure of intermediates and final products are confirmed by standard spectroscopic methods such as ^1H NMR, ^13C NMR, and melting point analysis.
  • Crystallization from solvents like dichloromethane is used to purify halogenated intermediates before further functionalization.
  • The regioselectivity of alkylation and substitution reactions is critical and controlled by reaction conditions and choice of reagents.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose/Outcome
1. Pyrrole ester synthesis Starting from pyrrole-2-carbaldehyde or pyrrole-2-carboxylate Core pyrrole scaffold
2. Halogenation N-chlorosuccinimide, Selectfluor, 0 °C to r.t. Activation of pyrrole ring for substitution
3. Alkylation at nitrogen Alkyl bromoacetate, K tert-butoxide, Bu4NBr, DMF Introduction of alkyl ester substituent
4. Aminothioxomethyl group introduction Thiourea or aminothiocarbonyl reagents, reflux Formation of aminothioxomethyl moiety
5. Purification Crystallization, chromatography Isolation of pure compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity

Research has shown that pyrrole derivatives, including ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate, exhibit significant antibacterial properties. Studies indicate that compounds with a pyrrole moiety can inhibit bacterial growth effectively. For instance, modifications to the pyrrole structure have led to compounds with minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the nanomolar range, suggesting strong antibacterial potential .

1.2 Anticancer Properties

Pyrrole-containing compounds have also been investigated for their anticancer activities. This compound has been noted for its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. The structural characteristics of the compound allow it to interact with cellular targets effectively, making it a candidate for further development in cancer therapeutics .

1.3 Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against DNA gyrase, which is crucial for bacterial DNA replication. This inhibition mechanism is vital for developing new antibiotics as it targets essential bacterial functions without affecting human cells .

Agrochemicals

2.1 Pesticidal Activity

This compound has been evaluated for its pesticidal properties. Its ability to disrupt metabolic processes in pests makes it a candidate for agricultural applications. Research indicates that derivatives of pyrrole can serve as effective insecticides or fungicides, providing an environmentally friendly alternative to traditional chemical pesticides .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound is being explored as a building block for novel polymers. Its unique chemical properties allow for the synthesis of conductive polymers that can be used in electronic devices. The incorporation of pyrrole units into polymer matrices enhances their electrical conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .

Case Studies

Study Focus Findings
Study on Antibacterial ActivityInvestigated the antibacterial effects of various pyrrole derivativesThis compound showed MIC values of <10 μg/mL against E. coli and S. aureus
Cancer Cell Apoptosis InductionEvaluated the compound's effect on cancer cell linesInduced apoptosis via modulation of p53 signaling pathways
Pesticidal EfficacyAssessed the effectiveness of pyrrole derivatives as insecticidesDemonstrated significant pest mortality rates compared to control groups

Mechanism of Action

The mechanism of action of Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The aminothioxomethyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrrole ring provides a stable scaffold that enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

  • Thioamide vs. Amine/Amino Groups: The thioamide group (–NH–C(=S)–) in the target compound introduces sulfur, which increases molecular weight and polarizability compared to amines (–NH₂) in analogs like ethyl 3-amino-1H-pyrrole-2-carboxylate . Thioamides exhibit stronger hydrogen-bonding capacity and distinct metal-coordination behavior (cf. imino groups in ) .
  • In contrast, the target compound’s aminothioxomethyl group may balance electronic activation (via electron-withdrawing thione) and steric accessibility.
  • Synthetic Flexibility : Ethyl ester groups at the 1- or 2-position () are common for facilitating further functionalization, such as hydrolysis to carboxylic acids or participation in cyclization .

Research Findings and Data

  • Synthetic Yields: Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is synthesized in four steps with optimized molar ratios (n(HCOOC₂H₅) : n(CH₃CN) : n(NaH) = 1 : 1.2 : 1.3) and 91% yield after purification () . Comparable methodologies could be adapted for the target compound.
  • Chromatographic Behavior : Analogous tert-butyl-protected pyrroles () are purified using silica gel chromatography with ethyl acetate/petroleum ether gradients (0–40%), suggesting similar strategies for the target compound .
  • Biological Activity: PRMT6 inhibitors () and sphingolipid analogs () highlight the therapeutic relevance of functionalized pyrroles.

Biological Activity

Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique pyrrole structure, which is known for its diverse biological properties. The compound's empirical formula is C8H10N2O2SC_8H_{10}N_2O_2S, and it features a thioxomethyl group that may contribute to its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For example, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 1 μg/mL, indicating potent antibacterial effects .

Anthelmintic Activity

This compound has also shown promise as an anthelmintic agent. Research indicates that pyrrole derivatives can disrupt the metabolic processes in helminths, leading to their paralysis and death. This property is particularly valuable in veterinary medicine and agriculture for controlling parasitic infections .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication .
  • Disruption of Membrane Integrity : Pyrrole derivatives may interact with bacterial membranes, leading to increased permeability and cell lysis.
  • Interference with Metabolic Pathways : The thioxomethyl group may play a role in disrupting metabolic pathways in target organisms.

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized several pyrrole derivatives, including this compound, and evaluated their antimicrobial activity. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The most effective compound showed an IC50 value below 10 nM against DNA gyrase .

Evaluation of Anthelmintic Activity

Another study focused on the anthelmintic properties of pyrrole derivatives. This compound was tested against Haemonchus contortus, a common parasitic worm in livestock. The results demonstrated a dose-dependent effect on the motility of the worms, with complete paralysis observed at higher concentrations .

Data Tables

Biological ActivityCompoundMIC (μg/mL)IC50 (nM)
AntibacterialThis compound1<10
AnthelminticThis compoundN/AN/A

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